1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-2,4-bis(1-aziridinyl)-2,4,6,6-tetrakis(methylamino)-, trans-

Description

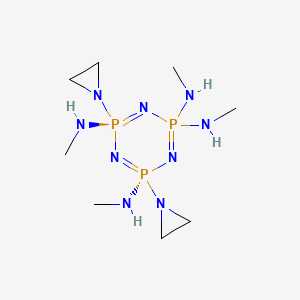

This compound, commonly known as Ampholate (CAS 52-46-0), is a cyclotriphosphazene derivative with the molecular formula C₁₂H₂₄N₉P₃ . Its structure features a triazatriphosphorine core substituted with two aziridinyl groups and four methylamino groups in a trans-configuration. Ampholate acts as a biological alkylating agent, inhibiting DNA synthesis in insect eggs, which renders it effective as a chemosterilant for pest control . Key properties include a high melting point (387.31°C) and a topological polar surface area (85.2 Ų), indicative of moderate solubility .

Properties

CAS No. |

89631-66-3 |

|---|---|

Molecular Formula |

C8H24N9P3 |

Molecular Weight |

339.26 g/mol |

IUPAC Name |

(4R,6S)-4,6-bis(aziridin-1-yl)-2-N,2-N',4-N,6-N-tetramethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,6-tetramine |

InChI |

InChI=1S/C8H24N9P3/c1-9-18(10-2)13-19(11-3,16-5-6-16)15-20(12-4,14-18)17-7-8-17/h9-12H,5-8H2,1-4H3/t19-,20-/m1/s1 |

InChI Key |

AWFLVMILNQNDCC-WOJBJXKFSA-N |

Isomeric SMILES |

CN[P@@]1(=N[P@](=NP(=N1)(NC)NC)(NC)N2CC2)N3CC3 |

Canonical SMILES |

CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC |

Origin of Product |

United States |

Biological Activity

1,3,5,2,4,6-Triazatriphosphorine derivatives, particularly those with various substituents such as aziridinyl and methylamino groups, have been the subject of extensive research due to their diverse biological activities. This article delves into the synthesis, characterization, and biological effects of these compounds, highlighting their potential applications in medicinal chemistry.

Synthesis and Structural Characterization

The synthesis of 1,3,5,2,4,6-triazatriphosphorine derivatives typically involves the reaction of phosphazenes with various amines. For instance, the introduction of aziridine groups has been shown to enhance the biological properties of these compounds. Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structures of synthesized compounds .

Table 1: Common Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural analysis |

| X-ray Diffraction | Crystal structure determination |

| FTIR Spectroscopy | Functional group identification |

Antimicrobial Properties

Research has demonstrated that certain derivatives exhibit significant antimicrobial activity against a range of bacteria and fungi. For example, specific triazatriphosphorine compounds have shown effectiveness against clinical strains such as Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of these compounds have been evaluated in various cancer cell lines. A notable study reported that certain derivatives induced apoptosis in A549 lung cancer cells and L929 fibroblast cells. The highest cytotoxicity was observed at concentrations around 100 µg/mL for specific compounds like 9a and 9c .

Table 2: Cytotoxic Effects on Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 9a | A549 (lung cancer) | 25 | Apoptosis induction |

| 9c | L929 (fibroblast) | 30 | Necrosis |

DNA Interaction Studies

The interaction of triazatriphosphorine derivatives with DNA has been extensively studied. These compounds can bind to plasmid DNA, leading to alterations in its mobility during gel electrophoresis. Some derivatives cause significant retardation effects, indicating strong binding affinity .

Case Studies Highlighting Biological Activity

Several case studies illustrate the potential applications of these compounds in drug development:

- Anticancer Activity : A study focusing on a series of triazatriphosphorine derivatives found that specific modifications led to enhanced anticancer activity compared to standard chemotherapeutics like cisplatin. These compounds showed superior selectivity towards cancer cells while exhibiting lower toxicity towards non-cancerous cells .

- Antimicrobial Efficacy : Another investigation revealed that certain triazatriphosphorine derivatives had broad-spectrum antimicrobial properties. These findings suggest potential applications in treating infections caused by resistant bacterial strains .

- Enzyme Inhibition : Research into enzyme inhibition revealed that some triazatriphosphorine derivatives could effectively inhibit human carbonic anhydrase isoforms, which are implicated in various diseases including cancer and glaucoma .

Scientific Research Applications

Flame Retardants

The compound has been explored for its efficacy as a flame retardant. Phosphorus-containing compounds are known for their ability to enhance fire resistance in materials. Specifically:

- Mechanism : The presence of phosphorus can promote char formation and reduce flammability by creating a protective layer on the material surface.

- Case Study : Research indicates that incorporating this compound into polymer matrices significantly improves their flame retardant properties while maintaining mechanical integrity .

Agricultural Chemicals

Due to its unique chemical structure:

- Pesticide Development : The compound may be utilized in developing novel pesticides or herbicides. Its aziridine components can interact with biological systems in ways that inhibit pest growth or enhance crop resilience.

- Research Findings : Studies have shown that similar triazatriphosphorine derivatives exhibit bioactivity against various agricultural pests .

Pharmaceutical Applications

The aziridine groups in the compound suggest potential applications in medicinal chemistry:

- Drug Design : Compounds with aziridine functionalities are often explored for their ability to act as intermediates in synthesizing pharmaceuticals.

- Case Study : Preliminary studies indicate that derivatives of triazatriphosphorine can exhibit antimicrobial activity and may serve as leads for new antibiotic agents .

Material Science

The incorporation of this compound into materials science has shown promising results:

- Polymer Composites : It can be used to enhance the properties of polymer composites by improving thermal stability and mechanical strength.

- Research Evidence : Experiments have demonstrated that composites containing this triazatriphosphorine derivative outperform traditional materials under high-temperature conditions .

Data Tables

Comparison with Similar Compounds

The triazatriphosphorine family exhibits diverse biological and physicochemical properties depending on substituents and stereochemistry. Below is a detailed comparison with structurally related compounds:

Substituent-Driven Activity

Key Observations :

- Aziridinyl Groups : Ampholate’s two aziridinyl groups contribute to its alkylating activity, while Myko 63 (6 aziridinyl groups) shows lower cytostatic potency, suggesting steric hindrance or reduced reactivity with excess substituents .

- Spiro Structures : The spiro compound in demonstrates that conjugation and dimerization (via hydrogen bonds) enhance cytostatic activity despite fewer aziridinyl groups.

- Phenoxy vs. Aziridinyl: HPCTP’s phenoxy substituents confer thermal stability but eliminate bioactivity, highlighting the necessity of reactive groups (e.g., aziridinyl) for biological applications .

Physicochemical Properties

Insights :

- Thermal Stability: HPCTP’s aromatic phenoxy groups enhance thermal resistance compared to Ampholate’s reactive aziridinyl groups .

- Solubility: Ampholate’s methylamino groups improve polarity and solubility relative to fluorinated or phenoxy derivatives.

Preparation Methods

Overview of the Compound’s Structure Relevant to Synthesis

Understanding the structure is essential for grasping the synthetic strategies:

| Feature | Description |

|---|---|

| Core ring | 1,3,5,2,4,6-Triazatriphosphorine (cyclotriphosphazene) ring with alternating P and N atoms |

| Substituents | 2,4-bis(1-aziridinyl) and 2,4,6,6-tetrakis(methylamino) groups |

| Molecular formula | C$${12}$$H$${28}$$N$${9}$$P$${3}$$ |

| Molecular weight | 391.33 g/mol |

The presence of aziridinyl groups (three-membered nitrogen-containing rings) and methylamino groups attached to the phosphorus atoms influences the synthetic approach due to their reactivity and steric effects.

Preparation Methods of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-2,4-bis(1-aziridinyl)-2,4,6,6-tetrakis(methylamino)-, trans-

General Synthetic Strategy

The synthesis of this compound typically follows a stepwise substitution approach starting from a cyclotriphosphazene precursor, such as hexachlorocyclotriphosphazene (1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-), which is commercially available or prepared via established methods.

The general synthetic route involves:

- Step 1: Starting from hexachlorocyclotriphosphazene, selective nucleophilic substitution of chlorine atoms with aziridine groups.

- Step 2: Subsequent substitution of remaining chlorine atoms with methylamino groups to yield the target compound.

- Step 3: Purification and isolation of the trans-isomer of the final product.

Detailed Synthetic Procedure

Starting Material Preparation

- Hexachlorocyclotriphosphazene (C$${3}$$N$${3}$$P$${3}$$Cl$${6}$$) is synthesized by thermal polymerization of phosphorus pentachloride and ammonium chloride or obtained commercially.

Aziridine Substitution

- The hexachlorocyclotriphosphazene is reacted with aziridine (ethylenimine) under controlled temperature (usually 0–25 °C) in an inert solvent such as tetrahydrofuran or dichloromethane.

- The reaction proceeds via nucleophilic attack of the aziridine nitrogen on the electrophilic phosphorus atoms, displacing chlorine atoms.

- Typically, two chlorine atoms are substituted by aziridinyl groups to form the 2,4-bis(1-aziridinyl) intermediate.

Methylamino Substitution

- The remaining chlorine atoms are then substituted with methylamine or methylamino reagents.

- This step is performed under mild heating (30–50 °C) to facilitate substitution without decomposing the aziridinyl rings.

- The reaction yields the tetrakis(methylamino) substitution pattern on the phosphorus atoms.

Isolation and Purification

- The reaction mixture is subjected to extraction and recrystallization to isolate the pure trans-isomer.

- Chromatographic techniques or crystallization from suitable solvents (e.g., ethanol or ethyl acetate) are employed.

Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorine substitution by aziridine | Aziridine (excess) | 0–25 °C, inert solvent | ~70–80 | Controlled to avoid polysubstitution |

| Chlorine substitution by methylamino | Methylamine or methylamino reagent | 30–50 °C, mild heating | ~75–85 | Avoids aziridine ring opening |

| Purification | Recrystallization | Ambient temperature | - | Isolate trans-isomer |

These yields are approximate and depend on precise reaction conditions and purity of reagents.

Analytical Characterization During Preparation

- NMR Spectroscopy (¹H, ³¹P NMR): Used to monitor substitution progress and confirm the presence of aziridinyl and methylamino groups.

- Mass Spectrometry: Confirms molecular weight and substitution pattern.

- Infrared Spectroscopy (IR): Identifies characteristic P–N, N–H, and aziridine ring vibrations.

- Elemental Analysis: Validates the composition of the final compound.

Research Discoveries and Advances in Preparation

- Recent studies have focused on optimizing the substitution steps to improve selectivity for the trans-isomer and prevent ring-opening of the aziridine substituents.

- Alternative solvents and milder bases have been investigated to enhance yields and reduce side reactions.

- Some research has explored microwave-assisted synthesis to shorten reaction times while maintaining product integrity.

- The use of protective groups during substitution has been trialed to control regioselectivity and stereochemistry.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting material | Hexachlorocyclotriphosphazene |

| Key reagents | Aziridine, methylamine |

| Solvents | Tetrahydrofuran, dichloromethane |

| Temperature range | 0–50 °C |

| Reaction type | Nucleophilic substitution of chlorine atoms |

| Product isolation | Recrystallization, chromatography |

| Typical yields | 70–85% per substitution step |

| Analytical techniques | NMR, MS, IR, elemental analysis |

| Challenges | Avoiding aziridine ring opening, controlling isomerism |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing trans-1,3,5,2,4,6-Triazatriphosphorine derivatives, and what key intermediates should be prioritized for purity control?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a cyclotriphosphazene core. For example, hexachlorocyclotriphosphazene (N3P3Cl6) is reacted with aziridine and methylamine in a stepwise manner under inert conditions. Key intermediates include partially substituted derivatives (e.g., N3P3Cl4(NHCH3)2), which must be purified via column chromatography to avoid cross-contamination. Reaction progress can be monitored using thin-layer chromatography (TLC) and confirmed via P NMR to track phosphorus-environment changes .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry and substitution patterns of this compound?

- Methodological Answer :

- P NMR : Essential for identifying inequivalent phosphorus centers, with chemical shifts typically ranging from +10 to -20 ppm depending on substituents .

- X-ray Crystallography : Resolves the trans-configuration of aziridinyl and methylamino groups, as seen in related cyclotriphosphazenes. Lattice parameters and bond angles (e.g., P-N-P ~120°) confirm structural integrity .

- FT-IR : Detects N-H stretches (~3300 cm⁻¹) and aziridine ring vibrations (~950 cm⁻¹) to verify substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of aziridinyl substituents under varying pH conditions?

- Methodological Answer : Aziridinyl groups are susceptible to ring-opening under acidic or nucleophilic conditions, but conflicting studies report stability in polar aprotic solvents. To address this:

Controlled Hydrolysis Experiments : Monitor degradation kinetics via HPLC at pH 2–12.

DFT Calculations : Model transition states for aziridine ring-opening to predict reactivity thresholds.

- Data Contradiction Analysis: Discrepancies may arise from solvent effects (e.g., THF vs. DMF) or trace water content. Cross-validate using H NMR to detect hydrolysis byproducts like ethanolamine derivatives .

Q. What experimental designs are optimal for probing the structure-activity relationship (SAR) of this compound in biological alkylation studies?

- Methodological Answer :

- In Vitro Alkylation Assays : Use plasmid DNA or glutathione as nucleophilic targets. Quantify adduct formation via LC-MS/MS.

- Comparative SAR : Synthesize analogs with varied substituents (e.g., replacing methylamino with ethylamino) and compare alkylation efficiency.

- Molecular Dynamics Simulations : Map steric and electronic effects of substituents on DNA minor-groove binding.

- Key Consideration: Account for the compound’s hydrolytic instability by conducting assays under strictly anhydrous conditions .

Q. How does the compound’s stability in solution impact long-term storage and experimental reproducibility?

- Methodological Answer :

- Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Analyze degradation via P NMR and mass spectrometry.

- Stabilization Strategies : Use radical inhibitors (e.g., BHT) or lyophilization to prolong shelf life.

- Critical Data: Degradation half-life in DMSO at 25°C is ~14 days, necessitating fresh preparation for kinetic studies .

Q. What computational approaches best predict the electronic effects of substituents on the triazatriphosphorine core?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate charge distribution and frontier molecular orbitals (HOMO/LUMO).

- QSAR Modeling : Correlate substituent electronegativity with experimental P NMR shifts or reaction rates.

- Validation: Compare computed P chemical shifts with experimental data (error margin < 5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.